Reineckate

Description

Historical Development and Early Investigations of Reineckate Chemistry

Reinecke's salt, containing the this compound anion, was first reported in 1863. wikipedia.orgchemeurope.com Early investigations into the chemistry of the this compound anion primarily focused on its synthesis and its reactivity as a precipitating agent. wikipedia.orgchemeurope.com It was discovered that ammonium this compound could react with primary and secondary amines, amino acids, and alkaloids to form characteristic crystalline precipitates of their corresponding this compound salts. wikipedia.orgchemeurope.comcdnsciencepub.comsigmaaldrich.com

Christensen conducted a thorough study of this reaction in 1892, synthesizing reineckates of simple amines and alkaloids, including morphine and cocaine. cdnsciencepub.com Later, in 1927, Rosenthaler observed that the derivatives formed with alkaloids were crystalline compounds with recognizable habits under a microscope, suggesting the use of Reinecke's salt as a general alkaloidal precipitant. cdnsciencepub.com Biochemists subsequently utilized the reagent for the isolation and identification of amino acids in biological materials. cdnsciencepub.com Coupechoux further contributed in 1939 by preparing and characterizing 36 crystalline reineckates of amines, amino acids, and heterocyclic nitrogenous bases. cdnsciencepub.com

Early research also explored the reaction mechanism between ammonium this compound and organic bases, recognizing its importance for both analytical and toxicological purposes. dss.go.th The ability of the this compound anion to form sparingly soluble ion-pair complexes with certain organic bases in aqueous solution, which are often readily soluble in organic solvents like acetone, was a key finding in these early studies.

Contemporary Significance of this compound in Inorganic and Analytical Disciplines

In contemporary chemical research, the this compound anion continues to hold significance, particularly in inorganic and analytical chemistry. Its ability to form stable complexes with various organic and inorganic species makes it a valuable tool. ontosight.aicymitquimica.com

In analytical chemistry, ammonium this compound is still used as a precipitating reagent for the detection and quantitative determination of various compounds, including amines, amino acids, and certain metal ions like mercury (forming a red precipitate or color). wikipedia.orgchemeurope.comsigmaaldrich.comontosight.ai Modified spectrophotometric methods utilizing ammonium this compound have been developed for quantifying substances like choline chloride in feed additives, demonstrating high selectivity and linearity. scienggj.orgresearchgate.net The absorption of both ammonium this compound and choline this compound in the visible region, specifically around 397 nm and 525.5 nm, is attributed to the chromium complex within the this compound ion, forming the basis for spectrophotometric analysis. scienggj.org

Furthermore, the this compound anion has found applications in the separation and purification of metal ions. ontosight.aiontosight.ai Barium this compound, for instance, is used as a precipitating agent for barium ions and in the separation and identification of other metal ions like lead, mercury, and silver, based on the formation of insoluble complexes. ontosight.ai

Research also continues into the synthesis and properties of new salts containing the this compound anion with various large organic cations, including tetraalkylammonium and imidazolium ions. These studies investigate their crystal structures, thermal behavior, and magnetic properties, contributing to the broader understanding of coordination chemistry and the potential for developing new materials like metal-containing ionic liquids. researchgate.net

The crystal structure of the this compound anion itself, with its octahedral coordination geometry and trans ammonia ligands, has been confirmed through techniques like single-crystal X-ray diffraction. wikipedia.orgpadmajaexpo.comresearchgate.net Studies have also explored the bond character within the complex ion in different this compound salts. researchgate.net

The use of the this compound anion extends to the characterization of various organic compounds, including narcotics, by forming characteristic crystalline reineckates with defined decomposition ranges, optical rotation, and solubility properties. cdnsciencepub.com

Interactive Data Table: Solubility of Selected Narcotic Reineckates in Water (Example based on historical data)

| Narcotic | Solubility in Water (% w/v) |

| Morphine | 0.039 |

| Alphaprodine | Slightly soluble |

| Cocaine | Slightly soluble |

| Methorphinan | Least water-soluble |

| Alkanoneamines | Slightly water-soluble |

Note: This table presents example data points based on findings from early investigations into narcotic reineckates. cdnsciencepub.com

Detailed Research Findings: Spectrophotometric Determination of Choline Chloride

A modified spectrophotometric method using ammonium this compound for quantifying choline chloride in feed additives demonstrated a linear range from 0 to 1200 mg/L choline chloride equivalent with a calibration linearity coefficient (r²) of 0.9995. scienggj.org Precision studies showed relative standard deviation (RSD) values of 0.30% for repeatability and 0.50% for intermediate precision. scienggj.org Recovery values ranged from 97.67 ± 2.34% to 105.39 ± 6.27% for different spike levels, falling within recommended ranges by the AOAC. scienggj.org The method's selectivity to choline was confirmed, with no significant difference in choline chloride content in samples with and without amino acids. scienggj.org The stability of choline this compound in the analytical solvent (70% aqueous acetonitrile) was also noted. scienggj.orgresearchgate.net

Interactive Data Table: Analytical Performance of Modified this compound Method for Choline Chloride

| Parameter | Value |

| Linear Range (CCE) | 0 - 1200 mg/L |

| Calibration Linearity (r²) | 0.9995 |

| Repeatability (RSD) | 0.30% |

| Intermediate Precision (RSD) | 0.50% |

| Recovery Range | 97.67% - 105.39% |

| LOD (CC) | 2.83 mg/L |

| LOQ (CC) | 9.42 mg/L |

Note: CCE stands for Choline Chloride Equivalent. LOD and LOQ stand for Limit of Detection and Limit of Quantitation, respectively. Data is based on findings from the modified spectrophotometric method for choline chloride. scienggj.org

Propriétés

IUPAC Name |

azane;chromium(3+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.2H3N/c4*2-1-3;;;/h4*3H;;2*1H3/q;;;;+3;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFAPTXAJGBEMW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].N.N.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CrN6S4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-16-5 (ammonium salt), 19441-09-9 (ammonium salt.hydrate), 22708-05-0 (barium(2+) salt) | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16248-93-4 | |

| Record name | Reinecke salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Coordination Chemistry and Structural Elucidation of the Reineckate Anion

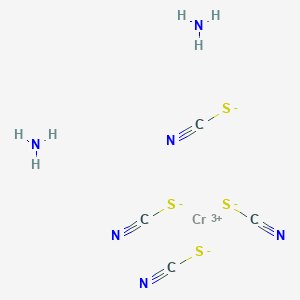

Geometrical and Electronic Structure of the [Cr(NH₃)₂(NCS)₄]⁻ Anion

The central chromium(III) ion in the Reineckate anion exhibits an octahedral coordination geometry. wikipedia.orgontosight.aichemeurope.com Specifically, the two ammonia ligands are typically in a trans configuration relative to each other, while the four thiocyanate ligands occupy the equatorial positions. wikipedia.orgchemeurope.com The thiocyanate ligands are coordinated to the chromium center through their nitrogen atoms, forming Cr-NCS bonds. wikipedia.org The Cr-NCS groups are generally linear. wikipedia.org

The electronic structure of the chromium(III) ion (d³) in an octahedral field results in specific spectroscopic properties, which are discussed in detail in subsequent sections. The paramagnetic nature of the this compound anion, with an effective magnetic moment corresponding to the spin-only value for Cr(III), has been confirmed through techniques like the Evans method using NMR investigations. researchgate.netresearchgate.net

Advanced X-ray Crystallographic Studies of this compound Complexes

Single-crystal X-ray diffraction has been a crucial technique in elucidating the precise geometrical parameters and crystal packing of various this compound salts. Studies on Reinecke's salt (ammonium this compound monohydrate) have established its crystal structure. oup.com For instance, crystals of Reinecke's salt crystallize in the monoclinic space group C2/c. researchgate.netresearchgate.net

Detailed analyses of this compound salts with different cations, such as tetra-n-butylammonium, tetra-n-dodecylammonium, 1-ethyl-3-methylimidazolium, and 1,2,3,4,5-pentamethylimidazolium, have provided insights into how the nature of the cation can influence the crystal structure. researchgate.netresearchgate.net These studies have reported unit cell parameters, space groups, and atomic coordinates, allowing for the determination of bond lengths and angles within the this compound anion and the surrounding crystal lattice. researchgate.netresearchgate.netoup.com For example, the average Cr-N(ammine) bond length has been reported to be around 2.08 Å in some complexes. researchgate.net The thiocyanate groups are typically found to be almost linear, with N-C-S angles close to 180°. researchgate.net

X-ray crystallography provides detailed information about the arrangement of ions in the solid state and the interactions, such as hydrogen bonding, that stabilize the crystal structure. researchgate.netresearchgate.net Studies have shown that the bond character within the thiocyanate ligand can vary slightly depending on the outer-sphere cation, influencing the N-C and C-S bond distances. oup.comu-szeged.hu

Stereochemical Aspects of Chromium(III) Coordination within this compound

The stereochemistry of the chromium(III) center in the this compound anion is predominantly defined by the trans arrangement of the two ammonia ligands and the coordination of the four thiocyanate ligands through their nitrogen atoms. wikipedia.orgchemeurope.com This results in a trans-diamminetetrakis(thiocyanato-N)chromate(III) coordination environment. wikipedia.orgcymitquimica.com The octahedral geometry around the Cr(III) ion is generally slightly distorted, as observed in crystallographic studies of various this compound salts. researchgate.netjst.go.jp The specific distortions can be influenced by crystal packing effects and interactions with the outer-sphere cation.

Spectroscopic Characterization of this compound Coordination Environment

Various spectroscopic techniques are employed to probe the coordination environment and electronic structure of the this compound anion in both solid and solution states.

Infrared Spectroscopic Analysis of Ligand Vibrations

Infrared (IR) spectroscopy is a valuable tool for identifying the presence and coordination mode of the ligands in the this compound anion. The IR spectra of this compound salts show characteristic bands corresponding to the vibrations of the ammonia and thiocyanate ligands. u-szeged.huresearchgate.net

Key vibrational modes of the thiocyanate ligand (NCS) include the C-N stretching vibration (νC≡N), the C-S stretching vibration (νC-S), and the N-C-S bending vibration (δNCS). The position and multiplicity of these bands can provide information about how the thiocyanate is bonded (e.g., through N or S, or bridging) and the influence of the outer-sphere cation. u-szeged.hu For instance, the νC≡N band typically appears around 2078 cm⁻¹ in the this compound anion, shifted from the value observed in K₃[Cr(NCS)₆]. lew.ro The δNCS band often appears as a doublet in the IR spectra of metal Reineckates. u-szeged.hu

IR spectroscopy has also been used to study the effect of different outer-sphere cations on the vibrational frequencies of the this compound anion, demonstrating that the cation can influence the bond distances and character within the complex ion. u-szeged.hu

Electronic Absorption and Luminescence Spectroscopy of Chromium(III) in this compound

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within the chromium(III) center, which are influenced by the ligand field. The electronic spectra of this compound salts typically exhibit characteristic absorption bands in the visible region corresponding to d-d transitions of the Cr(III) ion in an octahedral environment. researchgate.netscienggj.org Two prominent absorption maxima are generally observed around 397 nm and 525.5 nm. researchgate.netscienggj.org These bands are assigned to the spin-allowed transitions from the ground state (⁴A₂g) to the excited states (⁴T₂g and ⁴T₁g) in an octahedral ligand field. lew.ro The intensity of these bands can be influenced by the nature of the outer-sphere cation. researchgate.net

Luminescence spectroscopy can also be used to study the excited states of the chromium(III) ion in this compound. Studies have investigated the excited state absorption (ESA) of the this compound ion, providing information about the dynamics of its excited states in different solvents. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, has been utilized in the study of this compound complexes, primarily to investigate their magnetic properties and solvation behavior. researchgate.netresearchgate.netcdnsciencepub.combeilstein-journals.org The paramagnetic nature of the Cr(III) ion in this compound leads to shifted and broadened signals in NMR spectra. researchgate.netresearchgate.net The Evans method, which involves measuring the shift of a reference signal in the presence and absence of the paramagnetic compound, has been applied to determine the effective magnetic moments of this compound salts, confirming their paramagnetic behavior consistent with a spin-only Cr(III) center. researchgate.netresearchgate.net NMR has also been used to study preferential solvation of the this compound anion in mixed solvent systems. cdnsciencepub.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the Cr(III) ion in this compound. researchgate.netacs.orgprisner.de EPR spectra can provide information about the electronic spin state, g-values, and hyperfine interactions, which are sensitive to the local environment of the paramagnetic center. EPR studies on this compound complexes have been conducted, revealing information about the electronic and magnetic properties of the chromium(III) ion in these coordination environments. researchgate.net For example, EPR spectra of some this compound-containing complexes have shown broad and symmetric signals. researchgate.net

Theoretical and Computational Approaches to this compound Bonding

Theoretical and computational methods play a crucial role in understanding the electronic structure and coordination geometries of complex anions like this compound, complementing experimental findings.

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are valuable for investigating the electronic structure of coordination compounds uwaterloo.caespublisher.comarxiv.orgdergipark.org.tr. These methods can provide insights into the distribution of electrons, bonding characteristics, and electronic properties such as band structure and density of states espublisher.comarxiv.orgdergipark.org.tr.

Studies involving transition metal complexes often utilize quantum chemistry to explore electronic properties and the influence of ligands on the central metal ion huckel.pluwaterloo.ca. While specific detailed quantum chemical studies solely focused on the electronic structure of the isolated this compound anion were not extensively detailed in the search results, the application of these methods to similar coordination complexes is well-established uwaterloo.caespublisher.comarxiv.orgdergipark.org.trhuckel.pluwaterloo.caaps.org. These studies can help determine orbital interactions, charge distribution, and the stability of the complex anion.

Molecular Modeling and Simulation of Coordination Geometries

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are employed to study the structural stability and dynamics of molecular systems, including coordination complexes rsc.orgnih.govmdpi.comnih.govquora.com. These methods can provide information on the preferred coordination geometries and how they might be influenced by factors like counterions and the surrounding environment researchgate.netescholarship.org.

Molecular modeling can be used to predict and understand the three-dimensional arrangement of atoms and the bonds between them quora.com. For coordination complexes, this involves determining the optimal positions of the ligands around the central metal ion to achieve the most stable geometry researchgate.net.

MD simulations track the time evolution of a molecular system by solving Newton's equations of motion for each atom nih.govmdpi.com. This allows for the investigation of dynamic behavior, including the flexibility of the coordination sphere and interactions with other molecules or ions in the system nih.gov. While direct MD simulations specifically on the coordination geometry of the this compound anion were not prominently featured in the search results, molecular modeling and simulation are generally applied to confirm and explore the structural geometries of metal complexes researchgate.net. These computational approaches can help validate experimentally determined structures and provide insights into the factors that influence the observed coordination geometry in different environments escholarship.org.

Data from molecular modeling calculations can include optimized molecular geometries, bond lengths, bond angles, and information about the potential energy surface, which helps in understanding the stability and preferred conformation of the this compound anion researchgate.net.

Synthesis and Derivatization of Reineckate-based Complexes

Methodologies for the Preparation of Ammonium Reineckate

The parent compound, ammonium this compound (NH₄[Cr(NCS)₄(NH₃)₂]·H₂O), commonly known as Reinecke's salt, is typically synthesized through the reaction of ammonium thiocyanate with ammonium dichromate. chemeurope.comwikipedia.org This reaction involves heating ammonium thiocyanate to a molten state, followed by the controlled addition of ammonium dichromate. chemeurope.comwikipedia.orggoogle.comorgsyn.org

A common laboratory preparation method involves gently heating ammonium thiocyanate to 145–150 °C until it partially melts. orgsyn.org An intimate mixture of finely powdered ammonium dichromate and additional ammonium thiocyanate is then added in portions with constant stirring. orgsyn.org This addition initiates a vigorous reaction, accompanied by the evolution of ammonia, and the temperature rises to approximately 160 °C. orgsyn.org The heat of reaction helps maintain this temperature as the remaining mixture is added. orgsyn.org After the addition is complete, stirring is continued as the mass cools. orgsyn.org The solid product is then finely powdered while still warm to prevent moisture absorption and stirred with ice water. orgsyn.org The insoluble portion, containing crude Reinecke's salt, is filtered and recrystallized from hot water. orgsyn.org The recrystallization process typically involves dissolving the crude product in water warmed to around 65 °C, filtering the hot solution, and then cooling it to induce crystallization. orgsyn.org Multiple extractions of the residue can yield further crops of crystalline Reinecke's salt. orgsyn.org

A "greenization" production method also describes the reaction between ammonium thiocyanate and ammonium dichromate at 160-170 °C for 2 hours to obtain a primary product. google.com This product is then cooled, crushed, washed with ice water, and recrystallized from pure water, followed by vacuum drying. google.com This method is reported to have a high reaction yield and low cost. google.com

The structure of ammonium this compound features a central chromium(III) atom surrounded by six nitrogen atoms in an octahedral geometry. chemeurope.comwikipedia.org The two ammine ligands are in a trans configuration relative to each other, and the Cr-NCS groups are linear. chemeurope.comwikipedia.org The salt typically crystallizes with one molecule of water. chemeurope.comwikipedia.org

Synthesis of this compound Salts with Diverse Counter-Cations

The this compound anion, [Cr(NCS)₄(NH₃)₂]⁻, can form salts with a variety of counter-cations. This ability to pair with different cations is exploited to modify the solubility, thermal behavior, and other properties of the resulting compounds. The synthesis of these salts often involves the reaction of ammonium this compound with a salt of the desired counter-cation, typically in a suitable solvent.

Preparation of this compound Salts with Large Organic Cations (e.g., Tetraalkylammonium, Imidazolium)

This compound salts with large organic cations, such as tetraalkylammonium and imidazolium ions, have been synthesized and studied. researchgate.netresearchgate.netlookchem.com These salts can exhibit interesting properties, including relatively low melting points, potentially classifying them as metal-containing ionic liquids. researchgate.netresearchgate.netlookchem.comdntb.gov.ua

The synthesis generally involves a metathesis reaction where ammonium this compound is reacted with a salt of the desired organic cation in a solvent where the product is less soluble than the starting materials. For example, a series of new this compound salts with tetraalkylammonium ([R₄N]⁺, R = n-butyl, n-dodecyl) and 1-alkyl-3-methylimidazolium ((RMIm)⁺, R = methyl, ethyl, iso-propyl, n-butyl, n-hexyl) cations have been synthesized. researchgate.netresearchgate.netlookchem.com These syntheses typically involve dissolving ammonium this compound and the organic cation salt in a solvent like water or ethanol and allowing the less soluble this compound salt with the organic cation to precipitate. The resulting salts are then characterized by techniques such as elemental analysis, NMR, IR, and UV/Vis spectroscopy. researchgate.netresearchgate.net Single-crystal X-ray diffraction has been used to determine the structures of some of these salts, revealing discrete anions and cations interconnected by various hydrogen bonding interactions. researchgate.net

Research has shown that the nature and size of the organic cation influence the properties of the resulting this compound salt, including melting point and solubility in organic solvents. researchgate.netlookchem.com For instance, some imidazolium-based Reineckates have been investigated for their potential as ionic liquids. lookchem.comdntb.gov.ua

Design and Synthesis of Chiral this compound Derivatives

The this compound anion itself is achiral due to the trans arrangement of the ammine ligands and the symmetry of the thiocyanate ligands around the chromium center. However, chiral this compound derivatives can be designed and synthesized by incorporating chiral ligands or by forming salts with chiral counter-cations.

One approach to obtaining chiral this compound-based compounds is through the formation of diastereomeric salts with chiral amines or other organic molecules. wikipedia.org This method, commonly used for chiral resolution, involves reacting a racemic mixture (or a compound capable of forming a salt with the this compound anion) with a chiral resolving agent, in this case, the this compound anion paired with an appropriate cation, or by reacting the this compound anion with a chiral cation. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation, typically by crystallization. wikipedia.org While the search results did not provide specific examples of the this compound anion being used as the chiral resolving agent for other racemic compounds, the principle of diastereomeric salt formation with chiral cations or ligands is applicable to the design of chiral this compound derivatives. Some studies mention the precipitation of quaternary ammonium alkaloids as insoluble this compound salts, and if the alkaloid is chiral, this process would yield a diastereomeric salt.

Another route to chiral this compound derivatives could involve synthesizing the complex anion with chiral amine ligands instead of ammonia, or with chiral isothiocyanate ligands, although direct examples of this approach involving the [Cr(NCS)₄L₂]⁻ framework with chiral L were not prominently found in the initial search. However, the broader field of coordination chemistry includes examples of chiral metal complexes synthesized with chiral ligands.

Formation of Heterometallic Complexes Incorporating the this compound Anion

The this compound anion can act as a ligand or a building block in the construction of heterometallic complexes, where it coordinates to other metal centers. This allows for the creation of complex architectures with potentially interesting magnetic, catalytic, or optical properties. nih.govjcu.edu.au

Synthesis of this compound-bridged Polynuclear Systems

The thiocyanate ligands in the this compound anion can potentially bridge between the chromium(III) center and other metal ions, leading to the formation of polynuclear complexes. britannica.comrsc.orgsibran.ru The ambidentate nature of the thiocyanate ligand (capable of coordinating through either nitrogen or sulfur) facilitates the construction of bridged structures.

Research has shown the formation of heterometallic complexes where the this compound anion acts as a bridging ligand. For instance, a novel supramolecular assembly involving a trinuclear Cu₂Cr cation was obtained from the self-assembly reaction of copper powder and Reinecke's salt, where the trans-[Cr(NCS)₄(NH₃)₂]⁻ block acts as a two-linking bridging ligand to copper centers. researchgate.net This complex includes a trinuclear Cu₂Cr cation, highlighting the ability of the this compound anion to bridge between different metal centers. researchgate.net Another example involves the isolation of a binuclear tungsten complex as its this compound salt, where the this compound anion is the counterion to a cationic tungsten species. researchgate.net While not a bridged system in the coordination sense of the this compound anion itself, it demonstrates the interaction and co-crystallization of the this compound anion with other metal complexes.

The design of polynuclear complexes often involves utilizing ligands with multiple coordination sites that can bridge between metal centers, and the thiocyanate ligands of the this compound anion are well-suited for this role. britannica.comsibran.ru

Self-Assembly Approaches to Hybrid Materials with this compound Moieties

Self-assembly is a powerful strategy for constructing complex molecular architectures and hybrid materials. nih.govrsc.orgamrita.educatalysis.deresearchgate.net The this compound anion can be incorporated into self-assembled systems, leading to the formation of hybrid materials with tailored properties. This can involve the assembly of this compound units with organic molecules, polymers, or other inorganic species through various non-covalent interactions or coordination bonds.

While specific examples of self-assembly directly involving the this compound anion to form extended hybrid materials were not extensively detailed in the search results, the concept of using coordination complexes as building blocks in self-assembly is well-established. rsc.orgamrita.edu The ability of the this compound anion to form salts with large organic cations (Section 3.2.1) and its potential to engage in hydrogen bonding interactions researchgate.net suggest its suitability for inclusion in self-assembled structures with organic components. The formation of supramolecular assemblies involving the this compound anion and a trinuclear copper complex, as mentioned in Section 3.3.1, exemplifies a self-assembly process driven by coordination and hydrogen bonding interactions. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Reineckate

Photochemical Reactions and Energy Transfer Processes in this compound Systems

This compound ion exhibits rich photochemistry, which has been a subject of considerable research. The photochemical behavior of chromium(III) complexes is often discussed in terms of reactions originating from their excited states, specifically the quartet (⁴T₂g) and doublet (²Eg) states tandfonline.comacs.org.

Photoaquation and Photoreaction Pathways of this compound Ion

Photoaquation is a primary photoreaction pathway for many chromium(III) complexes, involving the light-induced substitution of a ligand by water. For the this compound ion, [Cr(NCS)₄(NH₃)₂]⁻, photoaquation can lead to the release of either ammonia or thiocyanate ligands and their replacement by water molecules.

Research suggests that both quartet and doublet excited states may play a role in the photoaquation of the this compound ion tandfonline.comacs.orgresearchgate.net. Adamson's rules, empirical guidelines for predicting the photoreactions of chromium(III) complexes, suggest that the ligand lying on the weakest axis of the ligand field is preferentially labilized upon irradiation cdnsciencepub.com. For this compound, this would typically involve the Cr-NCS bonds due to the weaker field strength of NCS⁻ compared to NH₃.

Studies on the photolysis of this compound have utilized techniques like actinometry to determine quantum yields of photoreactions acs.orgchemistrydocs.com. The quantum yield represents the efficiency of a photochemical process. Investigations into the photoaquation of this compound have aimed to elucidate the specific ligands that are substituted and the factors influencing the reaction efficiency, such as excitation wavelength and environmental conditions.

Intermolecular and Intramolecular Energy Transfer Studies

Energy transfer processes involving this compound and other chromium(III) complexes have been investigated to understand the deactivation pathways of excited states and the mechanisms of energy migration in solution. Intermolecular energy transfer can occur when an excited this compound ion transfers its excess energy to another molecule upon collision. Studies have explored energy transfer between this compound and other metal complexes, such as hexacyanochromate ([Cr(CN)₆]³⁻) acs.org.

These studies often involve monitoring the quenching of this compound's luminescence or the sensitization of reactions in the energy acceptor species. The efficiency of energy transfer is dependent on factors such as the distance between the donor and acceptor, their spectral overlap, and the nature of the medium. Research in this area helps in understanding excited-state dynamics and the potential for using this compound as a photosensitizer or as a probe for studying energy transfer mechanisms in complex systems.

Dissociation and Solvolysis Mechanisms of this compound Complexes

This compound complexes undergo thermal dissociation and solvolysis reactions, where ligands are replaced by solvent molecules (typically water in aqueous solutions) or other species present in the solution. These reactions are generally slower than photochemical reactions due to the kinetic inertness of chromium(III).

The solvolysis of the this compound ion, specifically the replacement of thiocyanate by solvent, has been studied in various non-aqueous solvents researchgate.net. In methanol-nitromethane mixtures, the solvolysis rate was found to be influenced by the presence of basic ions, suggesting a mechanism involving nucleophilic participation of the solvent or other species researchgate.net.

In aqueous solutions, the acid hydrolysis (solvolysis by water under acidic conditions) of the this compound ion has been investigated. Studies using techniques like nuclear magnetic resonance have indicated that the solvolysis reaction can be second order with respect to water, implying a mechanism where two water molecules are involved in the transition state researchgate.netcdnsciencepub.comcdnsciencepub.com. One water molecule may be involved in hydrogen bonding to the leaving thiocyanate ligand, facilitating its departure, while the second water molecule acts as the entering ligand cdnsciencepub.com. This suggests an associative or interchange mechanism rather than a purely dissociative pathway involving a five-coordinate intermediate cdnsciencepub.com.

The dissociation and solvolysis mechanisms of this compound are crucial for understanding its behavior in solution, its stability under different conditions, and its reactivity in various chemical processes, including its use as a precipitating agent for organic bases and metal ions ontosight.aiwikipedia.orgaustinpublishinggroup.comdss.go.thysu.am. The formation of insoluble ion-pair complexes with large organic cations, for instance, relies on the stability of the this compound anion itself in aqueous solution and its ability to form these precipitates austinpublishinggroup.comysu.amresearchgate.net.

Advanced Analytical Applications and Methodologies Based on Reineckate

Spectrophotometric Quantification Techniques

Spectrophotometry is a common technique employed with Reineckate due to the distinct color of the this compound anion and its ion-pair complexes, typically appearing pink or purple. jfda-online.comchalcogen.rosemanticscholar.orgresearchgate.netbch.ro The absorbance of solutions containing the dissolved ion-pair complex can be measured at specific wavelengths in the visible spectrum, commonly around 525 nm, which corresponds to the absorption maximum of the this compound anion. jfda-online.comlawdata.com.twjfda-online.comnih.govscienggj.orgbme.hutandfonline.com

Direct Spectrophotometric Determination of Analytes Forming this compound Ion-Pairs

In the direct spectrophotometric method, the analyte is reacted with ammonium this compound in an appropriate medium (often acidic) to form a precipitate of the ion-pair complex. jfda-online.comchalcogen.rojfda-online.com This precipitate is then separated, usually by filtration, and dissolved in a suitable solvent, such as acetone or an acetone-water mixture. jfda-online.comchalcogen.rosemanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comlawdata.com.twjfda-online.comnih.govscienggj.orgbme.huysu.am The absorbance of the resulting colored solution is directly proportional to the concentration of the analyte in the original sample. jfda-online.comchalcogen.rojfda-online.com This method is based on the fact that the chromophore responsible for the color is the this compound anion itself, and its concentration in the dissolved precipitate is directly related to the amount of analyte that formed the ion-pair. cdnsciencepub.com

For example, the spectrophotometric determination of cephalosporins like cephalexin and cephradine involves the formation of purple precipitates with ammonium this compound in acidic medium at 25 ± 2°C. jfda-online.comjfda-online.com The precipitate is filtered, washed, dried, and then dissolved in acetone, with the absorbance measured at 525 nm. jfda-online.comjfda-online.com Similarly, azathioprine has been determined spectrophotometrically by dissolving the formed precipitate with acetone and measuring absorbance at 391.4 nm. chalcogen.ro Promazine also forms an ion-association complex with Reinecke salt, which can be used for spectrophotometric determination after dissolution in acetone or methanol. researchgate.netnih.gov Choline chloride determination utilizes the precipitation of choline this compound, which is then dissolved in acetone or 70% aqueous acetonitrile for spectrophotometric measurement at wavelengths around 525-526 nm or 310 nm for higher sensitivity. scienggj.orgbme.huscienggj.org Lignocaine hydrochloride also forms an ion-associate with this compound salt, extractable into organic solvents for spectrophotometric measurement at 525 nm. tandfonline.com

Indirect Spectrophotometric Methods Employing this compound

While direct methods are common, indirect spectrophotometric determination using this compound is less frequently highlighted in the provided search results compared to direct spectrophotometry or AAS. Indirect methods would typically involve measuring the decrease in the concentration of the this compound reagent in the supernatant after precipitation of the ion-pair, or reacting the excess this compound with another reagent to form a measurable product. However, the search results primarily describe direct spectrophotometric measurement of the dissolved precipitate or AAS determination of the chromium content.

One mention suggests that the chromium content could be determined indirectly in the filtrate by AAS, which is an indirect AAS method rather than an indirect spectrophotometric method. semanticscholar.orglawdata.com.twjfda-online.comnih.gov

Method Development and Validation for Diverse Organic and Pharmaceutical Analytes

Method development for this compound-based spectrophotometric procedures involves optimizing conditions such as pH, reagent concentration, reaction time, and the choice of solvent for dissolving the precipitate to ensure complete precipitation and maximum color development. jfda-online.comchalcogen.rojfda-online.comresearchgate.net Validation is performed according to guidelines, such as those from the International Conference on Harmonization (ICH), assessing parameters like linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). austinpublishinggroup.comwisdomlib.org

Studies have demonstrated the applicability of this compound-based spectrophotometric methods for various pharmaceutical compounds. For cephalosporins, Beer's law was observed in the range of 0.1-1.5 mg mL⁻¹, with correlation coefficients ≥ 0.9965. jfda-online.comjfda-online.com Azathioprine determination showed linearity in the ranges of 0.1-1.5 mg mL⁻¹. chalcogen.ro For choline chloride, a modified method using ammonium this compound as a calibration standard showed linearity from 0 to 1200 mg L⁻¹ with an r² of 0.9995. scienggj.orgscienggj.org Recovery rates for these methods are generally reported to be within acceptable limits, indicating good accuracy. jfda-online.comchalcogen.rojfda-online.comscienggj.orgscienggj.org

Table 1: Spectrophotometric Determination Parameters for Selected Analytes

| Analyte | Wavelength (nm) | Linear Range | Correlation Coefficient (r) | Recovery (%) |

| Cephalexin / Cephradine | 525 | 0.1 - 1.5 mg mL⁻¹ | ≥ 0.9965 | 98.90 - 100.15 |

| Azathioprine | 391.4 | 0.1 - 1.5 mg mL⁻¹ | ≥ 0.9965 | 98.90 - 100.15 |

| Choline Chloride | 525.5 or 310 | 0 - 1200 mg L⁻¹ (as CCE) | 0.9995 | 97.67 - 105.39 |

| Norfloxacin | 524 | Not explicitly stated in snippet | Not explicitly stated | Not explicitly stated |

| Lignocaine Hydrochloride | 525 | 0.2 - 2.0 mg/mL | Not explicitly stated | Not explicitly stated |

| Naftidrofuryl oxalate | 525 | 0.6 - 3.8 mg ml⁻¹ | 0.9995 | 99.46 |

| Propafenone HCl | 525 | 0.4 - 3.2 mg ml⁻¹ | 0.9995 | 99.61 |

Note: Data compiled from various sources jfda-online.comchalcogen.robch.rojfda-online.comscienggj.orgbme.hutandfonline.comscienggj.orgtsijournals.com. Some parameters may not be available in the provided snippets.

Atomic Absorption Spectrometric (AAS) Determination

Atomic Absorption Spectrometry (AAS) provides an alternative and often more sensitive approach for quantifying analytes that form complexes with this compound. This method leverages the presence of chromium, a transition metal, within the this compound anion. semanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comlawdata.com.twjfda-online.comnih.gov

Quantification of Analytes via Chromium Content in this compound Complexes

The AAS determination is based on the principle that the amount of chromium in the formed ion-pair complex is directly proportional to the amount of the analyte that precipitated with the this compound anion. semanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comlawdata.com.twjfda-online.comnih.gov After the formation and separation of the drug-reineckate precipitate, the precipitate is typically dissolved in a suitable solvent (like acetone or a mixture of acetone and water), and the solution is then introduced into the AAS instrument. semanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comlawdata.com.twnih.govysu.amwisdomlib.org The absorbance of chromium is measured at a specific wavelength, commonly around 357.9 nm or 358.6 nm, which is characteristic of chromium absorption. semanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comlawdata.com.twjfda-online.comnih.govwisdomlib.orgtpcj.org

Both direct and indirect AAS procedures have been reported. In the direct method, the chromium content in the dissolved precipitate is measured. semanticscholar.orglawdata.com.twjfda-online.comnih.gov In the indirect method, the excess, unreacted chromium remaining in the filtrate after precipitation is measured, and the analyte concentration is determined by difference. semanticscholar.orglawdata.com.twjfda-online.comnih.gov

Examples of analytes determined by AAS using this compound include cephalosporins, fluoroquinolones (like lomefloxacin hydrochloride, norfloxacin, ciprofloxacin, ofloxacin, enrofloxacin), azathioprine, metoclopramide hydrochloride, and trospium chloride. jfda-online.comchalcogen.rosemanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comlawdata.com.twjfda-online.comnih.govysu.amwisdomlib.orgtpcj.orgbu.edu.eg

Optimization of Sample Preparation and AAS Measurement Conditions

Optimization of AAS methods involving this compound includes establishing the best conditions for ion-pair formation (e.g., pH, temperature, reagent concentration, reaction time) and the subsequent AAS measurement. jfda-online.comchalcogen.rojfda-online.comresearchgate.netwisdomlib.orgtpcj.org Sample preparation typically involves reacting the sample containing the analyte with ammonium this compound in an acidic medium to form the precipitate. jfda-online.comchalcogen.rojfda-online.com The precipitate is then filtered and washed. jfda-online.comjfda-online.com Dissolving the precipitate in a suitable solvent like acetone is crucial before nebulizing the solution into the AAS instrument. semanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comlawdata.com.twnih.govysu.amwisdomlib.org It has been noted that aspirating pure acetone solutions might not be practical for some AAS instruments, and dilution with water to create an aqueous-acetone mixture (e.g., 10% v/v acetone) can be necessary. ysu.ambu.edu.eg

AAS measurement conditions, such as the wavelength (e.g., 357.9 nm or 358.6 nm), slit width, lamp current, and integration time, are optimized for maximum sensitivity and signal stability for chromium detection. austinpublishinggroup.comaustinpublishinggroup.com The linearity of the AAS method is assessed by measuring the absorbance of solutions with varying analyte concentrations, and calibration curves are constructed. austinpublishinggroup.comaustinpublishinggroup.comwisdomlib.orgtpcj.org The linear ranges for AAS methods using this compound can vary depending on the analyte; for example, ranges of 5-70 μg mL⁻¹ for cephalosporins and azathioprine, and 15-100 μg/ml for lomefloxacin hydrochloride have been reported. jfda-online.comchalcogen.roaustinpublishinggroup.comaustinpublishinggroup.comjfda-online.com Method validation parameters like accuracy and precision are also evaluated, showing good recovery percentages and low relative standard deviations. jfda-online.comchalcogen.roaustinpublishinggroup.comaustinpublishinggroup.comjfda-online.comwisdomlib.org

Table 2: AAS Determination Parameters for Selected Analytes

| Analyte | Wavelength (nm) | Linear Range (μg mL⁻¹) | Correlation Coefficient (r) | Recovery (%) |

| Cephalexin / Cephradine | 358.6 | 5 - 70 | ≥ 0.9965 | 98.90 - 100.15 |

| Lomefloxacin Hydrochloride | 357.9 | 15 - 100 | 0.9997 | Not explicitly stated |

| Azathioprine | 307.3 or 391.4 | 5 - 70 | ≥ 0.9965 | 98.90 - 100.15 |

| Fluoroquinolones (general) | 358.6 | 5 - 35 | ≥ 0.9989 | 98.7 - 100.1 |

| Metoclopramide HCl | 357.9 | 20 - 120 | 0.9996 | 99.76 |

| Trospium chloride | 357.9 | Not explicitly stated | 0.9996 (Direct), 0.9995 (Indirect) | Not explicitly stated |

| Naftidrofuryl oxalate | 358.6 | 80 - 320 | 0.9995 | 99.58 |

| Propafenone HCl | 358.6 | 40 - 280 | 0.9995 | 99.35 |

Note: Data compiled from various sources jfda-online.comchalcogen.rosemanticscholar.orgaustinpublishinggroup.comaustinpublishinggroup.comjfda-online.comnih.govwisdomlib.orgtsijournals.comtpcj.orgbu.edu.eg. Some parameters may not be available in the provided snippets. Wavelengths for Azathioprine vary between sources.

Electrochemical Methods and Sensor Development

The ability of the this compound anion to form ion-associates with cationic species is fundamental to its use in electrochemical methods, particularly in the development of ion-selective electrodes (ISEs) and in conductometric titrations. austinpublishinggroup.comwjarr.comwjarr.comnih.govsigmaaldrich.com

Conductometric Titrations for Stoichiometric and Quantitative Analysis

Conductometric titration is an electrochemical technique that measures the change in the electrical conductivity of a solution as a titrant is added. This change in conductivity is monitored to determine the equivalence point of a reaction. This compound has been employed as a precipitating agent in conductometric titrations for the quantitative analysis of various cationic pharmaceuticals and organic bases. ijacskros.comdrvskrishnagdc.edu.inbu.edu.egresearchgate.net

The principle relies on the formation of an insoluble ion-associate between the analyte cation and the this compound anion. As the this compound solution is added, it reacts with the analyte, forming a precipitate and removing the charged analyte ions from the solution. This removal leads to a change in conductivity. The point at which the rate of change of conductivity alters significantly indicates the equivalence point, allowing for the stoichiometric and quantitative determination of the analyte.

Studies have demonstrated the effectiveness of conductometric titrations using ammonium this compound for the determination of compounds like lomefloxacin hydrochloride and certain antidepressant drugs. ijacskros.com The method typically involves titrating an aqueous or hydro-organic solution of the analyte with a standard solution of ammonium this compound. ijacskros.combu.edu.egresearchgate.net The optimal conditions, such as solvent composition and reagent concentration, are crucial for achieving sharp endpoints and accurate results. ijacskros.combu.edu.egresearchgate.net For instance, using a mixture of acetone-water has been found suitable in some cases to ensure proper precipitation and stable conductivity readings. ijacskros.comresearchgate.net

Design and Performance Characteristics of Ion-Selective Electrodes (ISEs) Utilizing this compound Ion-Associates

Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity or concentration of specific ions in a solution. This compound has been successfully incorporated into the membranes of ISEs as an ion-exchange site to create sensors selective for various organic cations. austinpublishinggroup.comwjarr.comwjarr.comnih.govsigmaaldrich.comuobaghdad.edu.iqekb.eg

The design of these ISEs typically involves preparing a membrane, often made of plasticized polyvinyl chloride (PVC), where the ion-associate formed between the target cation and the this compound anion is embedded. austinpublishinggroup.comwjarr.comwjarr.comnih.govsigmaaldrich.comresearchgate.net This ion-associate acts as the electroactive material, facilitating the selective exchange of the target ion between the sample solution and the membrane. austinpublishinggroup.comwjarr.comekb.eg

The performance characteristics of ISEs utilizing this compound ion-associates are evaluated based on parameters such as Nernstian response, detection limit, linear concentration range, response time, selectivity, and lifetime. austinpublishinggroup.comwjarr.comwjarr.comnih.govsigmaaldrich.comuobaghdad.edu.iq For example, ISEs based on mepivacaine-reineckate ion pairs in plasticized PVC membranes have shown near-Nernstian responses over a specific concentration range with good detection limits. austinpublishinggroup.com Similarly, ISEs incorporating ion-associates of antidepressant drugs with ammonium this compound have exhibited rapid, stable, and nearly Nernstian responses over relatively wide concentration ranges. wjarr.comwjarr.com The choice of plasticizer in the membrane composition can significantly influence the sensor's performance. wjarr.comsigmaaldrich.comekb.eg

These this compound-based ISEs have been applied for the direct potentiometric determination of various pharmaceutical compounds in pure form, pharmaceutical preparations, and even biological fluids. austinpublishinggroup.comwjarr.comwjarr.comnih.govsigmaaldrich.com

Gravimetric Analysis Employing this compound as a Precipitating Agent

Gravimetric analysis is a quantitative analytical technique that involves determining the mass of a substance to quantify an analyte. uomosul.edu.iqunipune.ac.inlibretexts.org Precipitation gravimetry, a common form, relies on the formation of a sparingly soluble precipitate by adding a precipitating agent to a solution containing the analyte. uomosul.edu.iqunipune.ac.inlibretexts.org The precipitate is then separated, dried, and weighed, and the amount of analyte is calculated based on the stoichiometry of the precipitation reaction. uomosul.edu.iqunipune.ac.in

Reinecke's salt (ammonium this compound) has historically been used as a precipitating agent for the gravimetric determination of certain organic bases, particularly primary and secondary amines, as well as compounds like choline. bme.huresearchgate.net The this compound anion forms insoluble ion-associates with the protonated forms of these basic compounds.

A notable application is the gravimetric determination of choline chloride and choline citrate using ammonium this compound. researchgate.net In this method, the choline salts are precipitated as choline this compound in aqueous solution. researchgate.net The precipitate is then filtered, dried, and weighed. researchgate.net This method has been reported to have a good standard deviation and is considered reliable and reproducible. researchgate.net An advantage of this method is that it does not necessarily require anhydrous conditions, unlike some other gravimetric methods for choline. researchgate.net While the Reinecke salt gravimetric method can be complex and time-consuming, it has been a common protocol for quantifying choline content in certain industries. researchgate.net

Solid-state Chemistry and Crystal Engineering of Reineckate Materials

Design and Construction of Supramolecular Architectures with Reineckate

The this compound anion serves as a key component in the construction of supramolecular architectures, which are complex assemblies of molecules held together by non-covalent interactions rsc.orgresearchgate.net. The design of these architectures often relies on the predictable nature of intermolecular forces.

Hydrogen bonding plays a significant role in directing the assembly of this compound anions and counter-cations into extended networks rsc.orgresearchgate.netresearchgate.netnih.gov. The ammonia ligands and the nitrogen atoms of the thiocyanate ligands in the this compound anion can act as hydrogen bond donors or acceptors, interacting with suitable functional groups on the counter-cations or co-crystallized solvent molecules rsc.orgresearchgate.net.

For instance, in the crystal structure of [Co(NCS)₂(NH₃)₂(dpy)][Cr(NCS)₄(NH₃)₂]·2CH₃CN, a three-dimensional supramolecular framework is formed through numerous N—H···N, N—H···S, and C—H···S hydrogen bonds involving the cationic complex, the this compound anion, and acetonitrile molecules researchgate.net. The N-H bonds of the ammonia ligands in the this compound anion are particularly important hydrogen bond donors researchgate.net.

The nature of the counter-cation significantly influences the crystal packing and the formation of supramolecular networks in this compound salts researchgate.net. Large organic cations, such as tetraalkylammonium or imidazolium derivatives, have been used to synthesize new this compound salts researchgate.netresearchgate.net. The size, shape, and charge distribution of these cations can dictate how the this compound anions arrange themselves in the crystal lattice, leading to different packing motifs and network structures researchgate.net.

Here is a table summarizing some crystal data for this compound salts with different cations:

| Cation | Formula | Crystal System | Space Group | Z | Reference |

| Tetra-n-butylammonium | (nBu₄N)[Cr(NCS)₄(NH₃)₂] | Monoclinic | C2/c | 4 | researchgate.net |

| Tetra-n-dodecylammonium | {(C₁₂H₂₅)₄N}[Cr(NCS)₄(NH₃)₂]·0.85H₂O | Triclinic | Pī | 2 | researchgate.net |

| 1-Ethyl-3-methylimidazolium | (EMIm)[Cr(NCS)₄(NH₃)₂] | Orthorhombic | Pbcm | - | researchgate.net |

| 1,2,3,4,5-Pentamethylimidazolium | (PMIm)[Cr(NCS)₄(NH₃)₂] | Monoclinic | P2₁/c | - | researchgate.net |

Directed Assembly through Hydrogen Bonding Interactions

Investigation of Host-Guest Chemistry Involving the this compound Anion

Host-guest chemistry involves the recognition and interaction between a host molecule or ion that has a cavity or binding site and a guest species researchgate.netwikipedia.org. While the this compound anion itself is typically considered a building block in supramolecular assemblies rather than a host with a defined cavity, its anionic nature and specific coordination environment allow it to participate in host-guest-like interactions, particularly in the context of ion association and recognition wikipedia.orgresearchgate.netnih.gov.

The this compound anion has been utilized as a counter-anion in the development of ion-selective electrodes for the determination of cationic species researchgate.netmdpi.com. In these applications, the this compound anion forms ion association complexes with target cations, which are then incorporated into a membrane matrix researchgate.netmdpi.com. This suggests that the this compound anion can effectively pair with and "recognize" specific cations based on electrostatic interactions and potentially other weaker forces, influencing their partitioning into the membrane researchgate.net.

Magnetic Properties of this compound and Related Chromium(III) Coordination Polymers

Chromium(III) complexes, including the this compound anion, are known for their magnetic properties, primarily arising from the d³ electron configuration of the Cr³⁺ ion acs.orgsolubilityofthings.com. In an octahedral ligand field, the three d electrons occupy the t₂g orbitals, resulting in a spin state of S = 3/2 solubilityofthings.comuri.edu.

Chromium(III) complexes are typically paramagnetic due to the presence of unpaired electrons researchgate.netresearchgate.netacs.orgsolubilityofthings.comlibretexts.org. The effective magnetic moment (μeff) can be estimated using the spin-only formula, μeff = g√[S(S+1)] μB, where S is the total spin angular momentum and g is the g-factor (approximately 2 for free electrons) uri.edu. For a Cr³⁺ ion with S = 3/2 (three unpaired electrons), the spin-only magnetic moment is approximately 3.87 μB uri.eduosti.gov.

Studies on various this compound salts have confirmed their paramagnetic behavior, with effective magnetic moments generally in the range expected for a high-spin Cr³⁺ ion researchgate.netresearchgate.net. Magnetic susceptibility measurements, often performed using techniques like the Evans method or SQUID magnetometry, provide experimental values for the magnetic moment researchgate.netresearchgate.netosti.gov. These values are typically close to the spin-only value, indicating that orbital contributions to the magnetic moment are relatively small for Cr³⁺ in these complexes acs.orgosti.gov.

Data from magnetic measurements on this compound-related compounds:

| Compound | Effective Magnetic Moment (μB) | Temperature Range (K) | Magnetic Behavior | Reference |

| Salts with [Cr(NCS)₄(NH₃)₂]⁻ anion | In the range expected for spin-only Cr(III) | Not specified | Paramagnetic | researchgate.netresearchgate.net |

| [Cr(NCS)₄(bipy)]⁻ analogue salts | In the range expected for spin-only Cr(III) | 1.8–300 | Paramagnetic (Curie-Weiss) | researchgate.net |

| Pseudo-1D Chromium Thiolate CPs (CrBTT) | 3.04 per Cr | 1.8–300 | Paramagnetic (with antiferromagnetic coupling) | osti.govchemrxiv.orgnih.gov |

| Pseudo-1D Chromium Thiolate CPs (Cr₂BDT₃) | 4.16 per Cr | 1.8–300 | Paramagnetic (with ferromagnetic coupling) | osti.govchemrxiv.orgnih.gov |

Exchange Coupling Interactions in Multi-metallic this compound Assemblies

When the this compound anion is incorporated into multi-metallic assemblies or coordination polymers, the magnetic properties can become more complex due to exchange coupling interactions between the paramagnetic centers chemrxiv.orgnih.govresearchgate.netresearchgate.net. These interactions, which can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel), are mediated by the bridging ligands, such as the thiocyanate groups chemrxiv.orgnih.govresearchgate.netresearchgate.net.

Studies on heterometallic complexes containing the this compound anion or related thiocyanato-bridged chromium(III) centers have investigated these exchange coupling interactions researchgate.netresearchgate.net. For example, complexes featuring thiocyanato bridges between chromium(III) and other paramagnetic metal ions like copper(II) can exhibit weak magnetic interactions researchgate.netresearchgate.net. The strength and nature of the exchange coupling are influenced by the geometry of the bridging ligand and the metal ions involved chemrxiv.orgnih.gov.

Research on pseudo-1D chromium thiolate coordination polymers, which share structural motifs and bridging ligands with some multi-metallic this compound assemblies, has demonstrated how the geometry can dictate the magnetic interactions, leading to either antiferromagnetic or ferromagnetic coupling within the chains chemrxiv.orgnih.gov. Magnetic susceptibility measurements as a function of temperature are crucial for characterizing these exchange coupling interactions, often analyzed using models like the Bonner-Fisher model for 1D systems osti.govchemrxiv.orgnih.gov. While some multi-metallic complexes incorporating this compound show little significant exchange interaction, others with direct or mediated bridges can exhibit weak coupling researchgate.netresearchgate.net.

Future Research Trajectories and Interdisciplinary Outlooks

Exploration of Reineckate in Advanced Materials Science

The inherent properties of this compound, including its distinct color, crystalline nature, and the presence of a paramagnetic chromium(III) center, position it as a promising component in the development of advanced materials. cymitquimica.comlookchem.comresearchgate.net Research in this area focuses on leveraging its structural and electronic characteristics to create materials with tailored functionalities. The field of advanced materials science encompasses the design, synthesis, and characterization of materials with novel or enhanced properties for various technological applications. openaccessjournals.comoatext.comunileoben.ac.at

Development of Functional Crystalline Materials based on this compound

The anionic nature of the this compound complex, [Cr(NCS)₄(NH₃)₂]⁻, allows it to form salts with various cations. lookchem.comresearchgate.net This property is being explored for the development of new functional crystalline materials, including those with potential ionic liquid properties or as components in metal-organic frameworks (MOFs). lookchem.comresearchgate.netdntb.gov.uawikipedia.orgmdpi.comrsc.org

Studies have investigated the synthesis and structural characterization of this compound salts with large organic cations, such as tetraalkylammonium and imidazolium derivatives. lookchem.comresearchgate.net These investigations aim to understand how the nature and size of the cation influence the crystal packing and properties of the resulting materials. For instance, research on imidazolium-based this compound-analogue salts has explored their potential as metal-containing ionic liquids, noting their relatively low melting points and paramagnetic behavior derived from the chromium(III) ion. lookchem.comresearchgate.net

Applications in Optical and Electronic Devices

The optical and electronic properties of materials are critical for their application in various devices. researchgate.netthegraphenecouncil.orgmdpi.commdpi.comacs.org this compound's distinct color and the electronic transitions within the chromium complex make it relevant for exploring applications in optical and potentially electronic devices.

While the direct application of bulk this compound in complex electronic devices might be limited, its incorporation into composite materials or its use in the development of sensing platforms highlights its potential. For example, this compound has been utilized as an ion-exchange site in polyvinyl chloride (PVC) membrane sensors for the potentiometric determination of various organic cations. nih.govwjarr.comtandfonline.comjapsonline.comresearchgate.netuobaghdad.edu.iq These sensors leverage the interaction between the this compound anion and the analyte cation, leading to a measurable electrochemical response. nih.govwjarr.comtandfonline.comjapsonline.comresearchgate.netuobaghdad.edu.iq

Furthermore, the photochemistry of the this compound ion has been studied, particularly its use as a chemical actinometer in the visible light region. oup.comd-nb.infoacs.org This photochemical activity suggests potential for applications in light-sensitive materials or in processes involving photoinduced electron transfer, which are relevant in areas like photocatalysis or optical sensing.

While research on this compound in advanced optical and electronic devices is still evolving, its unique combination of properties, including its color, paramagnetism, and ability to form ion associates, provides avenues for future exploration in areas such as colorimetric sensors, electrochemical sensors, and potentially in spin-related electronic applications given the presence of the paramagnetic Cr(III) center.

Integration of Machine Learning and Data Science in this compound Research

The increasing complexity of materials science research and the wealth of experimental data generated necessitate the integration of advanced computational techniques. Machine learning (ML) and data science approaches are becoming increasingly valuable tools in chemistry and materials science for tasks such as predicting material properties, optimizing synthesis pathways, and identifying structure-property relationships. uobaghdad.edu.iqnih.govresearchgate.netrsc.orgnih.gov

In the context of this compound research, ML and data science could play a significant role in accelerating the discovery and design of new this compound-based materials. For instance, computational models could be trained on existing structural and property data of various this compound salts to predict the properties of novel salts with different cations. This could help prioritize synthesis efforts for materials with desired characteristics, such as specific melting points for ionic liquid applications or enhanced sensing capabilities. lookchem.comresearchgate.net

Data-driven approaches could also be applied to optimize the synthesis conditions for this compound and its derivatives, aiming for improved yields, purity, or control over crystal morphology. By analyzing experimental parameters and outcomes, ML models could suggest optimal reaction conditions, reducing the need for extensive trial-and-error experimentation.

While specific examples of extensive ML or data science applications solely focused on this compound in the provided search results are limited, the broader trend in chemistry and materials science suggests that these tools will become increasingly relevant. uobaghdad.edu.iqnih.govresearchgate.netrsc.orgnih.gov The availability of computational tools and the growing datasets on coordination compounds provide a fertile ground for applying these techniques to unlock the full potential of this compound in future research.

Cross-Disciplinary Contributions of this compound Chemistry to Emerging Fields

The chemistry of this compound has historically found applications in analytical chemistry and photochemistry. oup.comd-nb.infodss.go.th Looking ahead, the unique attributes of the this compound complex can contribute to several emerging interdisciplinary fields. Cross-disciplinary research involves integrating concepts and methodologies from different fields to address complex problems and generate novel solutions. fiveable.menih.govdieangewandte.atresearchgate.net

One potential area is the development of new sensing platforms beyond the traditional potentiometric sensors. nih.govwjarr.comtandfonline.comjapsonline.comresearchgate.netuobaghdad.edu.iq The chromophoric nature of this compound could be exploited in the design of colorimetric sensors for specific analytes, where a change in color indicates the presence or concentration of the substance of interest. mdpi.com The interaction of the this compound anion with various organic cations could lead to the development of selective and sensitive colorimetric probes for applications in environmental monitoring, food safety, or chemical process control.

Another area of potential contribution lies in the field of stimuli-responsive materials. The photochemical activity of this compound, its ability to undergo photoaquation, could be utilized in materials that respond to light irradiation. oup.comd-nb.infoacs.org This could lead to the development of photo-patternable materials, photo-switchable systems, or materials for controlled release applications triggered by light.

Furthermore, the paramagnetic nature of the chromium(III) center in this compound could be of interest in the burgeoning field of molecular spintronics or in the development of new contrast agents for magnetic resonance imaging (MRI), although the latter would require careful consideration of toxicity and stability. lookchem.com

The ability of this compound to form ion associates with a wide range of organic cations also makes it a valuable tool in separation science, particularly for the isolation and characterization of organic bases. dss.go.th Future research could explore the application of this compound-based materials in advanced separation techniques, such as solid-phase extraction or chromatography, for the purification of complex mixtures in pharmaceuticals, natural products, or environmental samples.

Q & A

Basic Research Questions

Q. How do I design a spectrophotometric experiment using Reineckate complexes for alkaloid quantification?

- Methodological Answer : Begin by optimizing solvent selection (e.g., nitrobenzene for high extraction efficiency) and pH conditions (typically acidic to stabilize this compound-alakaloid complexes). Conduct pilot studies to determine shaking time (e.g., 10–30 minutes) and this compound concentration (e.g., 0.1–0.5 M). Validate via absorption spectra at 520 nm and compare extraction constants (log KE ≈ 2) against controls .

Q. What are the standard validation protocols for this compound-based assays in pharmaceutical analysis?

- Methodological Answer : Validate linearity (via calibration curves for target alkaloids), precision (inter-day and intra-day variability tests), and accuracy (spike-and-recovery experiments). Cross-validate results with pharmacopeial methods (e.g., titration or HPLC) to identify systematic biases. Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Q. How does pH influence the stability of this compound-alakaloid complexes?

- Methodological Answer : Perform pH-dependent stability studies (pH 2–7) using buffered solutions. Monitor complex dissociation via UV-Vis spectral shifts or precipitate formation. For example, at pH > 5, this compound ions may hydrolyze, reducing extraction efficiency. Use chelating agents (e.g., EDTA) to mitigate interference from divalent cations .

Advanced Research Questions

Q. How can contradictory data from this compound-based assays (e.g., variable log KE values) be resolved?

- Methodological Answer : Conduct sensitivity analyses to isolate variables (e.g., solvent polarity, ionic strength). Use multivariate statistical tools (e.g., ANOVA or PCA) to identify confounding factors. Replicate experiments under controlled humidity/temperature conditions, as moisture can degrade ammonium this compound salts .

Q. What strategies are effective for analyzing complex mixtures (e.g., multi-alkaloid formulations) using this compound?

- Methodological Answer : Employ sequential extraction protocols with selective masking agents (e.g., citric acid for tertiary amines). Pair this compound complexation with chromatographic separation (e.g., TLC or HPLC) to resolve overlapping peaks. Validate specificity via spiked samples and spectral deconvolution algorithms .

Q. How can mechanistic studies elucidate this compound’s binding stoichiometry with structurally diverse alkaloids?

- Methodological Answer : Use Job’s method of continuous variation or molar ratio plots to determine binding ratios (e.g., 1:1 or 2:1 complexes). Complement with FT-IR or NMR to identify functional groups involved in coordination. Computational modeling (e.g., DFT) can predict binding energies and site specificity .

Methodological Best Practices

-

Data Collection : Tabulate extraction parameters (Table 1) for reproducibility.

-

Contradiction Mitigation : Pre-treat samples to remove interfering ions (e.g., sulfate, phosphate) via precipitation or ion-exchange resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.